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Tris(dimethylsilyl)amine - 21331-86-2

Tris(dimethylsilyl)amine

Catalog Number: EVT-335256
CAS Number: 21331-86-2
Molecular Formula: C6H18NSi3
Molecular Weight: 188.47 g/mol
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Product Introduction

Description

Tris(dimethylsilyl)amine (TDMSA) is a silicon- and nitrogen-containing organosilicon compound, specifically a silanamine. It serves as a versatile precursor in chemical vapor deposition (CVD) processes for producing silicon oxynitride (SiOxNy) thin films. [] TDMSA's dual functionality as a source of both silicon and nitrogen makes it particularly valuable in this context. [] Furthermore, the presence of Si-H bonds in its structure enables the formation of SiOxNy films at lower temperatures compared to conventional silazane/silanamine precursors. []

Future Directions
  • Detailed mechanistic studies: Further research is needed to fully elucidate the CVD mechanism of SiOxNy film formation from TDMSA, including kinetic modeling and simulation studies. [] This will facilitate process optimization and control over film properties.

Dimethylsilane

  • Compound Description: Dimethylsilane (Me2HSi•) is a radical species identified as a key intermediate in the gas-phase decomposition of tris(dimethylsilyl)amine during the chemical vapor deposition of silicon oxynitride films. []
  • Relevance: Dimethylsilane is a fragment likely formed during the breakdown of the tris(dimethylsilyl)amine molecule, suggesting a potential decomposition pathway for the precursor. Both compounds share the dimethylsilyl (Me2HSi) functional group. []

Silanols

  • Compound Description: Silanols are a class of silicon compounds characterized by the presence of a silicon atom directly bonded to a hydroxyl group (Si-OH). They are identified as byproducts in the gas phase during the deposition of silicon oxynitride films from tris(dimethylsilyl)amine. []
  • Relevance: The formation of silanols as byproducts suggests the involvement of oxygen in the decomposition process of tris(dimethylsilyl)amine, likely through reactions with silicon-containing intermediates. []

Siloxanes

  • Compound Description: Siloxanes are a class of silicon-containing compounds characterized by Si-O-Si linkages. They are found as byproducts in the gas phase during the chemical vapor deposition of silicon oxynitride films from tris(dimethylsilyl)amine. []
  • Relevance: The presence of siloxanes indicates that oxygen plays a role in linking silicon atoms during the decomposition of tris(dimethylsilyl)amine, leading to the formation of larger siloxane structures. []

Disilazanes

  • Compound Description: Disilazanes are silicon-nitrogen compounds with the general structure Si-N-Si. They are identified as gas-phase byproducts formed during the deposition of silicon oxynitride films from tris(dimethylsilyl)amine. []
  • Relevance: Disilazanes, like tris(dimethylsilyl)amine, contain Si-N bonds, suggesting that these structures are retained or formed during the precursor's decomposition. []

Silanamines

  • Compound Description: Silanamines, similar to disilazanes, contain silicon-nitrogen bonds but with the general structure Si-N-H. They are also found as byproducts in the gas phase during the chemical vapor deposition of silicon oxynitride films from tris(dimethylsilyl)amine. []
  • Relevance: The presence of silanamines further supports the idea that the Si-N bond in tris(dimethylsilyl)amine is actively involved in the decomposition pathways and contributes to the formation of various silicon-nitrogen byproducts. []

Mixed Siloxane-Silanamine Molecules

  • Compound Description: These molecules represent a combination of siloxane (Si-O-Si) and silanamine (Si-N-H) structural features within the same molecule. They are detected as gas-phase byproducts in the deposition process of silicon oxynitride films using tris(dimethylsilyl)amine. []
  • Relevance: The presence of these mixed species indicates a complex interplay between oxygen and nitrogen in the decomposition of tris(dimethylsilyl)amine, leading to the formation of molecules containing both Si-O and Si-N bonds. []

Tris(trimethylsilyl)amine

  • Compound Description: Tris(trimethylsilyl)amine is a silicon-nitrogen compound used as a benchmark product in evaluating the catalytic activity of various metal complexes for dinitrogen fixation. While structurally similar to tris(dimethylsilyl)amine, its direct relevance to the decomposition pathways of tris(dimethylsilyl)amine is not explicitly stated in the provided research. [, ]
  • Relevance: This compound shares the trisilylamine core structure (N(SiR3)3) with tris(dimethylsilyl)amine, differing only in the substituents on the silicon atoms. [, ]

Hexamethyldisilazane

  • Compound Description: While not directly observed as a byproduct, hexamethyldisilazane is mentioned in the context of its reaction with borane in tetrahydrofuran, exhibiting similar reactivity patterns to tris(dimethylsilyl)amine. []
  • Relevance: Both hexamethyldisilazane and tris(dimethylsilyl)amine belong to the silazane family, characterized by the presence of a Si-N-Si bond. Understanding the reactivity of hexamethyldisilazane with borane can provide insights into the potential reactions of tris(dimethylsilyl)amine. []

References:[1] https://www.semanticscholar.org/paper/c16eb21081f00651dff828c017b1332aae330bb1[5] https://www.semanticscholar.org/paper/442216b8b4b6f90164dd2e26aef44ebecb1330a4 [] https://www.semanticscholar.org/paper/d14e6afd40cfee906cc058edd399138a99c17d93 [] https://www.semanticscholar.org/paper/d66d498f4b6d979f193214252f1abf1ad89c04ea

Overview

Tris(dimethylsilyl)amine, also known as tris(trimethylsilyl)amine, is an organosilicon compound with the chemical formula (CH3)2SiNHSi(CH3)2Si(CH3)2(\text{CH}_3)_2\text{SiNHSi}(\text{CH}_3)_2\text{Si}(\text{CH}_3)_2. This compound appears as a colorless, crystalline or waxy solid. It is stable in the presence of water and bases but reacts with alcohols and acids, leading to the cleavage of the silicon-nitrogen bond and the formation of ammonia. Tris(dimethylsilyl)amine plays a significant role in chemical vapor deposition processes and nitrogen fixation research, making it an important compound in materials science and chemistry .

Source and Classification

Tris(dimethylsilyl)amine is classified under organosilicon compounds. It can be synthesized through various methods, primarily involving the reaction of hexamethyldisilazane with sodium amide or sodium and styrene, followed by treatment with trimethylchlorosilane. This compound serves as a precursor for numerous silicon-nitrogen bond-containing organosilicon compounds, which are utilized in various applications ranging from protective coatings to electronics .

Synthesis Analysis

Methods

The synthesis of tris(dimethylsilyl)amine can be achieved through several routes:

  1. Hexamethyldisilazane Route: The sodium salt of hexamethyldisilazane reacts with trimethylchlorosilane, yielding tris(dimethylsilyl)amine with an approximate yield of 80% .
  2. Lithium Nitride Route: Lithium nitride can react with trimethylchlorosilane in a one-pot reaction using tetrahydrofuran as a solvent, achieving yields around 72% .
  3. Alternative Routes: Other methods include reactions involving sodium amide or combinations of sodium with other organic compounds like styrene.

These synthetic routes highlight the versatility of tris(dimethylsilyl)amine as a precursor for further chemical transformations.

Molecular Structure Analysis

The molecular structure of tris(dimethylsilyl)amine consists of three dimethylsilyl groups bonded to a nitrogen atom. The structural formula can be represented as follows:

N(Si CH3)2)3\text{N}(\text{Si CH}_3)_2)_3

Data

  • Molecular Weight: Approximately 213.36 g/mol
  • Chemical Formula: (CH3)2SiNHSi(CH3)2Si(CH3)2(\text{CH}_3)_2\text{SiNHSi}(\text{CH}_3)_2\text{Si}(\text{CH}_3)_2
  • Appearance: Colorless crystalline or waxy solid
  • Stability: Stable to water and bases; sensitive to alcohols and acids .
Chemical Reactions Analysis

Tris(dimethylsilyl)amine participates in various chemical reactions:

  1. Oxidation: It can be oxidized in the presence of oxygen to form silicon oxynitride films, which are valuable for protective coatings.
  2. Reduction: The compound can engage in reduction reactions, often involving radical intermediates.
  3. Substitution Reactions: Tris(dimethylsilyl)amine reacts with various reagents to substitute silicon-nitrogen bonds, leading to different organosilicon compounds.

These reactions demonstrate the compound's utility in synthesizing advanced materials.

Mechanism of Action

Tris(dimethylsilyl)amine acts as a stable intermediate in chemical nitrogen fixation processes. It facilitates the conversion of atmospheric nitrogen into usable organic substrates through reductive silylation. This process is crucial for developing sustainable methods for fertilizer production that could potentially reduce reliance on energy-intensive processes like the Haber-Bosch method.

Process Details

The hydrolysis of tris(dimethylsilyl)amine with water results in ammonia formation, showcasing its role in nitrogen fixation under ambient conditions. This mechanism is significant for mimicking natural nitrogen fixation processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly stated but typically exhibits waxy solid characteristics.
  • Solubility: Stable in water; reacts with alcohols and acids.
  • Stability: Stable under normal conditions but sensitive to moisture.

Chemical Properties

  • Reactivity: Reacts readily with moisture and acidic environments.
  • Bonding Characteristics: Contains silicon-nitrogen bonds that are central to its reactivity and applications in material science.

These properties make tris(dimethylsilyl)amine suitable for various industrial applications.

Applications

Tris(dimethylsilyl)amine has several scientific applications:

  1. Chemical Vapor Deposition: Utilized in the deposition of silicon oxynitride films, which serve as corrosion barriers in electronics.
  2. Nitrogen Fixation Research: Acts as a precursor for studies aimed at developing efficient nitrogen fixation processes that mimic natural systems.
  3. Synthesis of Organosilicon Compounds: Functions as a building block for synthesizing various organosilicon compounds used across multiple industries, including electronics and materials science.

Properties

CAS Number

21331-86-2

Product Name

Tris(dimethylsilyl)amine

Molecular Formula

C6H18NSi3

Molecular Weight

188.47 g/mol

InChI

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3

InChI Key

JBAKYNJRLAJRNW-UHFFFAOYSA-N

SMILES

C[Si](C)N([Si](C)C)[Si](C)C

Canonical SMILES

C[Si](C)N([Si](C)C)[Si](C)C

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